![molecular formula C23H16BrN5 B2463198 1-[3-(3-bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole CAS No. 866870-78-2](/img/structure/B2463198.png)
1-[3-(3-bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromophenyl)-5-(2,3-dihydroindol-1-yl)triazolo[1,5-a]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a bromophenyl group, a dihydroindolyl group, and a triazoloquinazoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-5-(2,3-dihydroindol-1-yl)triazolo[1,5-a]quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline core.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using bromobenzene derivatives and suitable catalysts.
Attachment of the Dihydroindolyl Group: The dihydroindolyl group is attached via a coupling reaction, which may involve palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3-(3-Bromophenyl)-5-(2,3-dihydroindol-1-yl)triazolo[1,5-a]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups replacing the bromine atom.
科学研究应用
3-(3-Bromophenyl)-5-(2,3-dihydroindol-1-yl)triazolo[1,5-a]quinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials with specific properties.
作用机制
The mechanism of action of 3-(3-Bromophenyl)-5-(2,3-dihydroindol-1-yl)triazolo[1,5-a]quinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Affecting Gene Expression: Altering the expression of genes involved in disease pathways.
相似化合物的比较
Similar Compounds
3-(4-Bromophenyl)-1,1-Diallylurea: Another bromophenyl derivative with different functional groups.
N-(4-Bromophenyl)-3-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)propanamide: A compound with a similar bromophenyl group but different core structure.
Uniqueness
3-(3-Bromophenyl)-5-(2,3-dihydroindol-1-yl)triazolo[1,5-a]quinazoline is unique due to its triazoloquinazoline core, which imparts distinct chemical and biological properties
生物活性
1-[3-(3-bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the triazoloquinazoline class and exhibits various pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on diverse research findings.
Structure and Synthesis
The compound features a triazole ring fused to a quinazoline moiety, with a bromophenyl and a dihydroindole group. The synthesis typically involves multi-step processes, employing catalysts such as palladium or copper under specific reaction conditions to achieve the desired product.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazoloquinazolines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines . The mechanism of action often involves inhibition of topoisomerase II and intercalation with DNA, which disrupts cellular proliferation.
Compound | Cell Line | IC50 (μM) |
---|---|---|
16 | HepG2 | 6.29 |
16 | HCT-116 | 2.44 |
VIIa | HepG2 | 3.91 |
VIIa | HCT-116 | 2.62 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits both antibacterial and antifungal activities. The presence of the bromophenyl group enhances its interaction with microbial targets, increasing its efficacy against resistant strains .
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors:
- Enzyme Inhibition : It inhibits the activity of certain enzymes by binding to their active sites.
- DNA Intercalation : The compound can intercalate into DNA structures, disrupting replication and transcription processes.
Case Studies
Several case studies highlight the effectiveness of triazoloquinazolines in preclinical settings:
- Cytotoxicity Study : A study involving various derivatives demonstrated that modifications in side chains significantly influenced cytotoxicity. The most active derivative showed enhanced binding affinity towards DNA .
- Antimicrobial Efficacy : In vitro testing revealed that derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting potential for development into new antimicrobial agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship of triazoloquinazolines indicates that:
- Substituents on the triazole ring can enhance biological activity.
- The presence of lipophilic groups increases membrane permeability and binding affinity towards biological targets.
常见问题
Q. What are the most effective synthetic routes for this compound, and how can reaction conditions be optimized?
Basic Research Question
The synthesis typically involves multi-step pathways, including cyclocondensation of hydrazide precursors with carbonyl derivatives and halogenation to introduce the bromophenyl group. For example, triazoloquinazoline cores can be constructed via [1,2,3]triazole ring closure using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal methods . Optimization strategies include:
- Temperature control : Lowering reaction temperatures (-35°C) during intermediate steps to prevent side reactions .
- Catalyst selection : Using DIPEA (N,N-diisopropylethylamine) to enhance nucleophilic substitution efficiency .
- Purification : Column chromatography or recrystallization to isolate high-purity intermediates, as seen in analogs with 39.5–72% yields .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Basic Research Question
Key techniques include:
- 1H NMR : To confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm and dihydroindole NH signals at δ 10–12 ppm) .
- LC-MS : For molecular ion ([M+H]+) verification and purity assessment (e.g., m/z = 471.311 for a related bromophenyl-oxadiazole analog) .
- Elemental analysis : To validate C, H, N content (e.g., ±0.3% deviation between calculated and observed values) .
Q. How does the bromophenyl substituent influence biological activity compared to halogenated analogs?
Basic Research Question
The 3-bromophenyl group enhances hydrophobic interactions with target proteins (e.g., kinase ATP-binding pockets). Compared to chloro or fluoro analogs, bromine’s larger atomic radius improves binding affinity but may reduce solubility. For example:
- Activity trends : Bromophenyl derivatives show 2–3× higher inhibition of adenosine receptors than chlorophenyl analogs .
- Solubility trade-offs : LogP values increase by ~0.5 units compared to fluorine-substituted derivatives, necessitating formulation adjustments .
Q. How can computational reaction path search methods enhance the design of novel derivatives?
Advanced Research Question
Quantum chemical calculations (e.g., DFT) and machine learning (ML) models predict reaction pathways and optimize conditions:
- Reaction path search : Identify low-energy transition states for triazole formation, reducing trial-and-error experimentation .
- ML-driven optimization : Train models on existing synthesis data (e.g., yields, solvents) to recommend optimal catalysts or temperatures .
- Docking simulations : Prioritize derivatives with predicted high binding affinity to biological targets (e.g., kinases) before synthesis .
Q. What strategies resolve contradictions in biological activity data across studies?
Advanced Research Question
Discrepancies often arise from assay variability or impurity effects. Mitigation strategies include:
- Standardized protocols : Use harmonized cell lines (e.g., HEK293 for receptor assays) and control compounds .
- Dose-response validation : Replicate IC50 measurements across ≥3 independent experiments to confirm potency trends .
- Impurity profiling : LC-MS/MS to detect trace byproducts (e.g., dehalogenated analogs) that may skew activity data .
Q. What experimental design approaches minimize variability in multi-step synthesis?
Advanced Research Question
Statistical Design of Experiments (DoE) reduces variability:
- Factorial designs : Screen critical factors (e.g., solvent polarity, reaction time) for intermediates like triazoloquinazoline cores .
- Response surface methodology (RSM) : Optimize yield and purity simultaneously for steps with competing pathways (e.g., cyclization vs. decomposition) .
- Batch consistency : Use process analytical technology (PAT) to monitor real-time reaction progress .
Q. How can AI-driven simulations predict interactions with biological targets?
Advanced Research Question
AI models integrate molecular dynamics (MD) and QSAR (quantitative structure-activity relationship):
- Binding affinity prediction : Deep learning models (e.g., AlphaFold2) map triazoloquinazoline interactions with kinase domains .
- Toxicity screening : Predict off-target effects using databases like ChEMBL to flag derivatives with hERG channel inhibition risks .
Q. What are key considerations in designing SAR studies for triazoloquinazoline derivatives?
Advanced Research Question
Focus on modular modifications to isolate structural contributions:
- Core substitutions : Compare [1,2,3]- vs. [1,2,4]-triazole isomers for conformational effects on binding .
- Side-chain variations : Test alkyl vs. methoxypropyl groups at the quinazoline N3 position to balance lipophilicity and solubility .
- Halogen positioning : Evaluate 3-bromo vs. 4-bromo phenyl groups for steric effects using X-ray crystallography .
属性
IUPAC Name |
3-(3-bromophenyl)-5-(2,3-dihydroindol-1-yl)triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN5/c24-17-8-5-7-16(14-17)21-23-25-22(28-13-12-15-6-1-3-10-19(15)28)18-9-2-4-11-20(18)29(23)27-26-21/h1-11,14H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVMLGNYOZIBIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC4=C(N=NN4C5=CC=CC=C53)C6=CC(=CC=C6)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。